
2-(5-iodopyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-iodopyrazol-1-yl)ethanol is an organic compound that features a pyrazole ring substituted with an iodine atom at the 5-position and an ethanol group at the 1-position. Compounds with pyrazole rings are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-iodopyrazol-1-yl)ethanol typically involves the iodination of a pyrazole precursor followed by the introduction of the ethanol group. One possible route could be:
Iodination: Starting with pyrazole, an iodination reaction can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Ethanol Group Introduction: The iodinated pyrazole can then be reacted with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-iodopyrazol-1-yl)ethanol can undergo various types of chemical reactions:
Oxidation: The ethanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups (e.g., amine, hydroxyl) using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: 2-(5-Iodo-pyrazol-1-yl)-acetaldehyde or 2-(5-Iodo-pyrazol-1-yl)-acetic acid.
Reduction: 2-(5-Hydro-pyrazol-1-yl)-ethanol.
Substitution: 2-(5-Substituted-pyrazol-1-yl)-ethanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-iodopyrazol-1-yl)ethanol can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a useful intermediate in organic synthesis.
Biology
In biological research, compounds with pyrazole rings are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives might be investigated for their potential therapeutic effects. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(5-iodopyrazol-1-yl)ethanol would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The iodine atom might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-pyrazol-1-yl)-ethanol
- 2-(5-Chloro-pyrazol-1-yl)-ethanol
- 2-(5-Fluoro-pyrazol-1-yl)-ethanol
Uniqueness
2-(5-iodopyrazol-1-yl)ethanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with biological targets.
Properties
Molecular Formula |
C5H7IN2O |
|---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
2-(5-iodopyrazol-1-yl)ethanol |
InChI |
InChI=1S/C5H7IN2O/c6-5-1-2-7-8(5)3-4-9/h1-2,9H,3-4H2 |
InChI Key |
MNTGNXXNBMJOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CCO)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
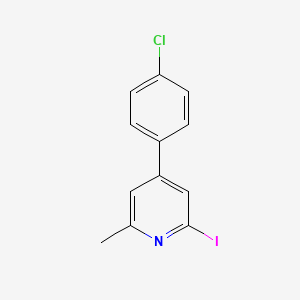
![9-Benzyl-7,7,11,11-tetrafluoro-1,5-dithia-9-azaspiro[5.5]undecane-8,10-dione](/img/structure/B8436720.png)
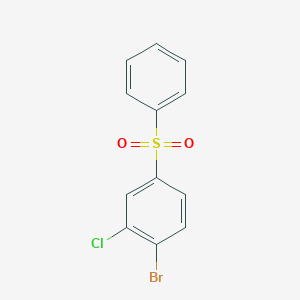
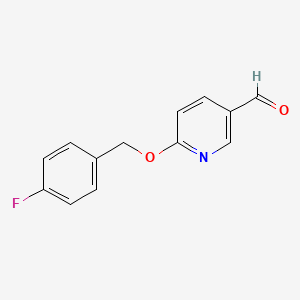
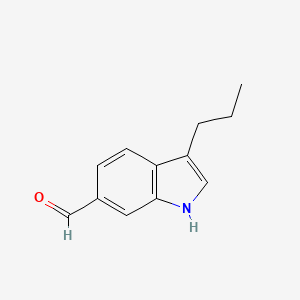
![3-Iodo-1H-thieno[3,2-c]pyrazole-5-methanol](/img/structure/B8436752.png)
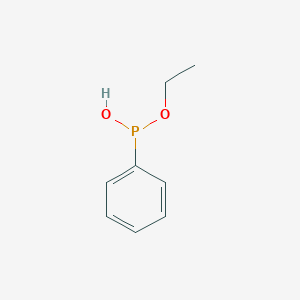
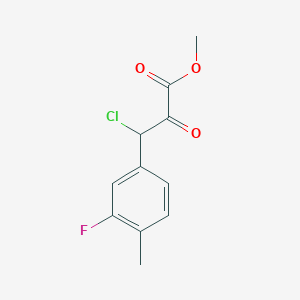
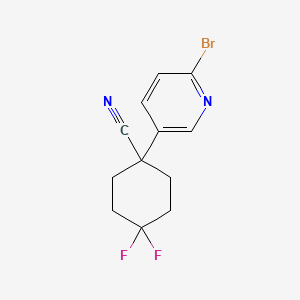
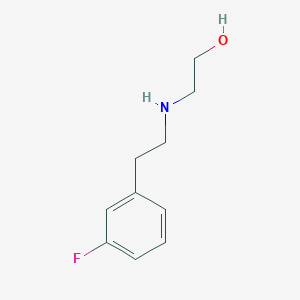

![(1R)-4-[1-(4-Bromophenyl)ethyl]morpholine](/img/structure/B8436806.png)
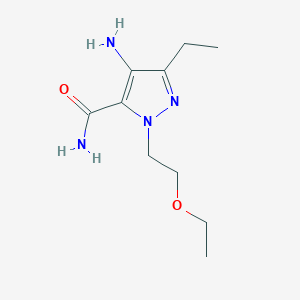
![2-(5-Amino-3-pyridyl)-1-azabicyclo[2.2.2]octane](/img/structure/B8436820.png)
